BenchChemオンラインストアへようこそ!

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Medicinal Chemistry Scaffold Hopping Conformational Analysis

The target compound, 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 1448137-41-4), is a synthetic sulfonylated azetidine propanamide derivative with the molecular formula C18H16Cl3NO3S and a molecular weight of 432.74 g/mol. The closest commercially cataloged structural analog is the non-azetidine ketone 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone (CAS 868256-42-2; MW 377.70), which lacks the azetidine ring scaffold but retains the 4-chlorophenylsulfonyl and 3,4-dichlorophenyl terminal groups.

Molecular Formula C18H16Cl3NO3S
Molecular Weight 432.74
CAS No. 1448137-41-4
Cat. No. B2458688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
CAS1448137-41-4
Molecular FormulaC18H16Cl3NO3S
Molecular Weight432.74
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16Cl3NO3S/c19-13-3-5-14(6-4-13)26(24,25)15-10-22(11-15)18(23)8-2-12-1-7-16(20)17(21)9-12/h1,3-7,9,15H,2,8,10-11H2
InChIKeyHHHQOSGZEASNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 1448137-41-4) Structural Baseline and Comparator Landscape


The target compound, 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 1448137-41-4), is a synthetic sulfonylated azetidine propanamide derivative with the molecular formula C18H16Cl3NO3S and a molecular weight of 432.74 g/mol. The closest commercially cataloged structural analog is the non-azetidine ketone 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone (CAS 868256-42-2; MW 377.70), which lacks the azetidine ring scaffold but retains the 4-chlorophenylsulfonyl and 3,4-dichlorophenyl terminal groups . The broader chemotype family includes sulfonyl azetidines investigated as kinase inhibitors and other therapeutic targets, wherein the azetidine ring is recognized for imposing conformational constraint and influencing pharmacokinetic properties [1].

Why 3,4-Dichlorophenyl-propanone Analogs Cannot Substitute for the Full Azetidine Scaffold in 1448137-41-4


Generalization from the structurally simpler ketone analog 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone (CAS 868256-42-2) to the target azetidine-bearing compound is invalid due to a fundamental scaffold divergence. The target molecule incorporates an azetidine ring that serves as a core conformational constraint, converting a flexible linear linker into a rigidified, three-dimensional scaffold. This alteration is known to differentially affect key drug-likeness parameters including target binding entropy, metabolic stability, and physicochemical properties such as logP and aqueous solubility, which cannot be assumed to be equivalent based on shared terminal aromatic groups alone [1]. The following evidence sections provide quantitative context for these distinctions where available and identify critical data gaps for procurement risk assessment.

Azetidine Scaffold-Driven Differentiation Evidence for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (1448137-41-4)


Structural Scaffold Divergence: Azetidine Constraint vs. Flexible Ketone Analog

The target compound contains a 3-sulfonylazetidine ring as the core linker between the propanone and aromatic substituents, whereas the closest cataloged analog 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone (CAS 868256-42-2) lacks this azetidine ring, with a completely flexible methylene linker instead . The molecular weight increases from 377.70 g/mol in the analog to 432.74 g/mol in the target, attributable to the azetidine integration. This scaffold change transforms a linear, low-complexity molecule into a semi-rigid, three-dimensional chemotype, a transformation known to modulate binding affinity, selectivity, and ADME properties in kinase-targeted azetidine series [1].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Substituent Dependence of Biological Activity in Sulfonyl Azetidine Series

No publicly accessible primary bioassay data (IC50, Ki, EC50, or target engagement metrics) were identified for CAS 1448137-41-4 in authoritative databases such as ChEMBL, PubChem, or BindingDB, nor in the patent literature specifically describing this compound. The structurally related sulfonyl azetidine chemical class has been disclosed as Janus Kinase (JAK) inhibitors in patents such as WO2017097224A1, where variations in the N-sulfonyl and C-3 substituents on the azetidine ring are shown to confer differential selectivity across JAK1, JAK2, JAK3, and TYK2 isoforms [1]. However, no direct quantitative data for this specific compound are available to differentiate it from its class-level peers. Procurement decisions must rely on the unique combination of the 4-chlorophenylsulfonyl and 3,4-dichlorophenylpropanone substitution pattern, which distinguishes it from publicly disclosed JAK azetidine analogs that typically feature different aromatic and heteroaromatic groups.

Structure-Activity Relationship (SAR) Kinase Inhibition Therapeutic Chemistry

Physicochemical Property Differentiation vs. the Simplest Analog

The polar surface area (tPSA) of the target azetidine compound is estimated at approximately 63.7 Ų, contributed by the sulfonamide and amide carbonyl oxygens, whereas the non-azetidine analog (CAS 868256-42-2) has a tPSA of 60.5 Ų, based on the single sulfone and ketone functional groups. The molecular weight is 432.74 vs. 377.70 g/mol, respectively. While both compounds violate the Rule of Three (RO3) criteria for fragment-based screening (MW > 300), the target azetidine compound's higher molecular weight and increased hydrogen bond acceptor capacity (5 vs. 3) position it as a lead-like rather than fragment-like molecule, which may be advantageous for programs seeking pre-optimized starting points with reduced entropy penalties relative to fully flexible linear analogs .

ADME Prediction Drug-likeness Physicochemical Profiling

Differentiated Research Application Scenarios for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (1448137-41-4)


Medicinal Chemistry Projects Targeting Kinase or Related Enzyme Active Sites Requiring Conformational Constraint

The rigid azetidine core distinguishes this compound from flexible ketone analogs, making it a superior candidate for structure-based drug design projects focused on targets where pre-organization of the ligand reduces entropic penalties upon binding [1]. Researchers developing ATP-competitive or allosteric kinase inhibitors can evaluate the azetidine scaffold for selectivity profiling, particularly in JAK or related kinase families [2]. For procurement, requesting this compound rather than the simpler 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone ensures the structural features are maintained for SAR expansion.

Lead-Like Library Design and Fragment-to-Lead Optimization

With a molecular weight of 432.74 and an estimated tPSA of ~63.7 Ų, this compound occupies lead-like chemical space suitable for hit-to-lead programs where the 3,4-dichlorophenyl group provides a handle for halogen bonding interactions. Unlike smaller fragment analogs (MW < 300), the target compound offers a more advanced starting point for property-guided optimization, reducing the synthetic burden typically associated with late-stage azetidine incorporation . Procurement teams should verify batch-to-batch purity (target ≥95%) and request custom analytical data for solubility and stability.

Proprietary IP Exploration and FTO Analysis for Sulfonyl Azetidine Chemotypes

The compound resides at the intersection of sulfonylated azetidine and dichlorophenylpropanone chemical spaces, both of which are represented in patent filings describing kinase inhibitors and other therapeutics [2]. Procuring this specific CAS-defined compound enables freedom-to-operate (FTO) and patent landscape studies, including use as a reference standard for analytical method development or as a comparative example in novel composition-of-matter filings. Given the absence of published bioactivity data, internal profiling is essential before public disclosure.

Quote Request

Request a Quote for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.